Hydroxychavicol Demonstrates Superior Xanthine Oxidase Inhibition Potency Relative to the Clinical Standard Allopurinol
Hydroxychavicol inhibits xanthine oxidase (XO) with an IC50 value of 16.7 μM, which is approximately 1.8-fold more potent than the clinically prescribed gout medication allopurinol (IC50 = 30.7 μM) when assayed under comparable conditions [1]. This difference is statistically significant and mechanistically relevant, as hydroxychavicol is a non-purine scaffold inhibitor, thereby circumventing the hypersensitivity risks associated with purine analog-based XO inhibitors such as allopurinol [1].
| Evidence Dimension | Xanthine oxidase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 16.7 μM |
| Comparator Or Baseline | Allopurinol: IC50 = 30.7 μM |
| Quantified Difference | 1.8-fold greater potency (16.7 vs. 30.7 μM) |
| Conditions | In vitro xanthine oxidase enzymatic assay |
Why This Matters
For researchers developing novel anti-hyperuricemia agents, this potency advantage and distinct chemical scaffold make hydroxychavicol a compelling lead compound or positive control that cannot be substituted with allopurinol.
- [1] Nagao, Y., et al. (2018). Structure–Activity Relationships and Docking Studies of Hydroxychavicol and Its Analogs as Xanthine Oxidase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(7), 741-747. View Source
